molecular formula C25H27N5O5 B2471660 7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105226-62-7

7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2471660
CAS RN: 1105226-62-7
M. Wt: 477.521
InChI Key: QKWXURQELMESHG-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.521. The purity is usually 95%.
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Scientific Research Applications

Alpha 1 Adrenoceptor Ligands

Research indicates that derivatives of pyrimido[5,4-b]indole, which share a structural similarity to the compound , have been studied for their potential as potent and selective alpha 1 adrenoceptor ligands. Such compounds exhibit significant affinity in vitro, suggesting their utility in designing new therapeutic agents targeting cardiovascular diseases and disorders related to alpha 1 adrenoceptor activity (Russo, Romeo, Guccione, & de Blasi, 1991).

Antimicrobial and Anti-Inflammatory Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, encompassing structural motifs similar to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds show promise as COX-2 inhibitors and possess significant analgesic and anti-inflammatory activities, indicating their potential for developing new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biofilm Inhibitors

Certain derivatives, including compounds structurally related to "7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one," have been identified as potential inhibitors of Salmonella biofilms. These inhibitors are effective over a broad temperature range and do not significantly affect planktonic growth, which could minimize the development of resistance. Such compounds are crucial for addressing the challenges posed by bacterial biofilms in food safety and medical device contamination (Robijns et al., 2012).

Antioxidant Activity

Investigations into the antioxidant properties of related compounds have unveiled potential therapeutic applications, particularly for conditions where oxidative stress plays a significant role. The design and synthesis of such compounds aim to leverage their antioxidant capabilities for disease treatment and prevention, indicating a broad spectrum of potential medicinal applications (Kaczor et al., 2021).

properties

IUPAC Name

7,8-dimethoxy-3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-33-17-6-4-5-16(11-17)28-7-9-29(10-8-28)22(31)14-30-15-26-23-18-12-20(34-2)21(35-3)13-19(18)27-24(23)25(30)32/h4-6,11-13,15,27H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWXURQELMESHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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